4-Chlorokynurenine
Overview
Description
AV-101, also known as 4-chlorokynurenine, is a pro-drug of 7-chlorokynurenic acid. It is a potent and selective antagonist of the glycine co-agonist site of the N-methyl-D-aspartate receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric conditions, including depression and Parkinson’s disease .
Preparation Methods
The preparation of AV-101 involves the synthesis of 4-chlorokynurenine. The synthetic route typically includes the chlorination of kynurenine, followed by purification steps to isolate the desired product. Industrial production methods focus on optimizing yield and purity while ensuring the process is cost-effective and scalable .
Chemical Reactions Analysis
AV-101 undergoes several types of chemical reactions, including:
Oxidation: AV-101 can be oxidized to form 7-chlorokynurenic acid, its active metabolite.
Reduction: Reduction reactions can modify the functional groups on AV-101, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can introduce different functional groups into the AV-101 molecule, which can be used to create derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of AV-101 with modified pharmacological profiles .
Scientific Research Applications
AV-101 has a wide range of scientific research applications:
Chemistry: AV-101 is used as a model compound to study the effects of glycine site antagonists on the N-methyl-D-aspartate receptor.
Biology: It is used to investigate the role of the N-methyl-D-aspartate receptor in various biological processes, including synaptic plasticity and neuroprotection.
Medicine: AV-101 is being studied for its potential therapeutic effects in treating depression, Parkinson’s disease, and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting the N-methyl-D-aspartate receptor
Mechanism of Action
AV-101 exerts its effects by inhibiting the glycine co-agonist site of the N-methyl-D-aspartate receptor. This inhibition reduces the activity of the receptor, which is involved in excitatory neurotransmission in the brain. By modulating the activity of the N-methyl-D-aspartate receptor, AV-101 can influence various neural pathways and processes, leading to its therapeutic effects .
Comparison with Similar Compounds
AV-101 is unique compared to other similar compounds due to its selective inhibition of the glycine co-agonist site of the N-methyl-D-aspartate receptor. Similar compounds include:
Ketamine: Unlike AV-101, ketamine is an ion channel blocker of the N-methyl-D-aspartate receptor and has different pharmacological effects and side effects.
Amantadine: This compound also targets the N-methyl-D-aspartate receptor but has a different mechanism of action and side effect profile compared to AV-101
AV-101’s unique mechanism of action and favorable safety profile make it a promising candidate for further research and development in the treatment of neurological and psychiatric disorders.
Properties
IUPAC Name |
(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153152-32-0 | |
Record name | AV-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AV-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AV-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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